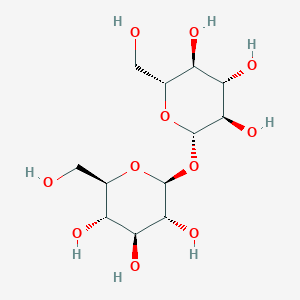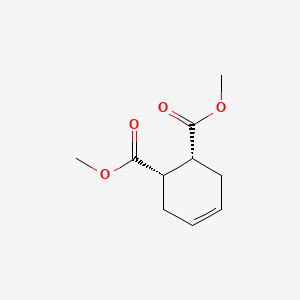
Dimethyl cis-1,2,3,6-tetrahydrophthalate
Overview
Description
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound with the molecular formula C10H14O4 . It has an average mass of 198.216 Da and a monoisotopic mass of 198.089203 Da . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the epoxidation of the compound . Additionally, it can be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .Molecular Structure Analysis
The molecular structure of this compound contains a total of 28 bonds. These include 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 aliphatic esters .Chemical Reactions Analysis
The chemical reactions involving this compound include its epoxidation . It can also be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 258.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 121.8±25.7 °C . The compound has an index of refraction of 1.474 and a molar refractivity of 49.2±0.3 cm3 .Scientific Research Applications
Diastereoselective Epoxidation
Dimethyl cis-1,2,3,6-tetrahydrophthalate has been used in oxidation reactions catalyzed by cytochrome P450 monooxygenase P450-BM3, leading to diastereoselective epoxidation. This reaction achieved a high level of diastereoselectivity (94% in favor of the anti-epoxide), demonstrating its potential in selective organic synthesis processes (Ilie et al., 2015).
Mass Spectrometry of Stereoisomers
In mass spectrometry studies, this compound and its stereoisomers exhibit unique fragmentation patterns, which are helpful in understanding molecular structures and reactions. This information is valuable in the field of analytical chemistry, particularly in the analysis of complex organic compounds (Karpati & Mandelbaum, 1971).
Esterification and Catalysis
Research has focused on the esterification of this compound and related compounds, exploring their potential in catalytic processes and organic synthesis. These studies are significant for developing new synthetic pathways and catalysts (Cope & Herrick, 2003).
Isomerization Studies
Studies on the isomerization of dimethyl derivatives, including this compound, have been conducted to understand their behavior in various chemical reactions. This research is crucial for designing processes that require specific isomer forms, especially in the synthesis of complex organic molecules (Settle et al., 2018).
Friedel-Crafts Reactions
The compound has been used in studies exploring Friedel-Crafts reactions. These reactions are fundamental in organic chemistry for constructing complex molecules, and understanding the behavior of this compound in these reactions contributes to this field (Sugita & Tamura, 1971).
Mechanism of Action
- Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound with the empirical formula C10H14O4 and a molecular weight of 198.22 g/mol .
- Unfortunately, specific primary targets for this compound are not widely documented. However, it is used in chemical synthesis, suggesting that it may interact with various cellular components or enzymes .
- We can speculate that it might undergo metabolic transformations, potentially involving epoxidation or other reactions .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Properties
IUPAC Name |
dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446413 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-84-3 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
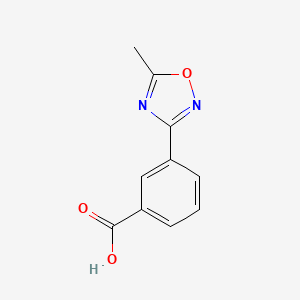
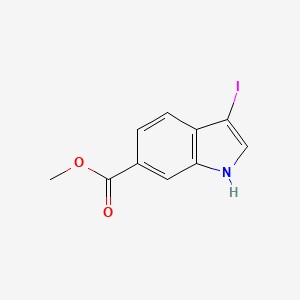

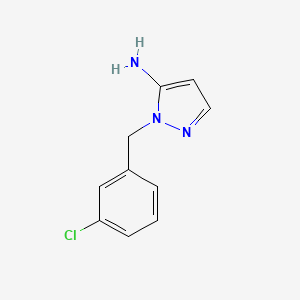
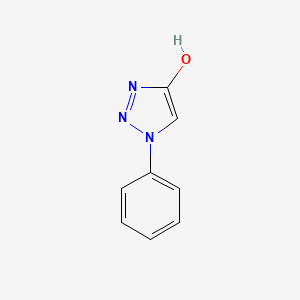
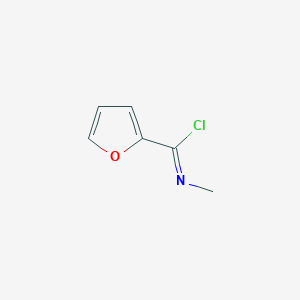


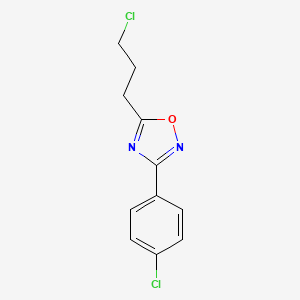
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)
